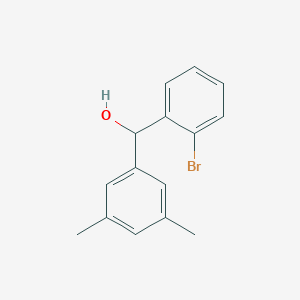

(2-Bromophenyl)(3,5-dimethylphenyl)methanol

Description

(2-Bromophenyl)(3,5-dimethylphenyl)methanol is a substituted benzyl alcohol derivative featuring a bromine atom at the ortho position of one phenyl ring and methyl groups at the meta positions of the second phenyl ring. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in synthetic chemistry and biological applications. The bromine substituent contributes to electron-withdrawing effects, while the methyl groups enhance lipophilicity and steric bulk. Its synthesis typically involves nucleophilic substitution or Grignard reactions, as exemplified by analogous methods for (3,5-dimethylphenyl)methanol derivatives . Characterization via NMR and mass spectrometry confirms its identity, with molecular ion peaks (e.g., m/z = 136.15 for the (3,5-dimethylphenyl)methanol fragment) aligning with literature data .

Properties

IUPAC Name |

(2-bromophenyl)-(3,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQRACLJJKOPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CC=CC=C2Br)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3,5-dimethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3,5-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form the corresponding alkane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.

Major Products:

Oxidation: Formation of (2-Bromophenyl)(3,5-dimethylphenyl)ketone.

Reduction: Formation of (2-Bromophenyl)(3,5-dimethylphenyl)alkane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)(3,5-dimethylphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3,5-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (2-Bromophenyl)(3,5-dimethylphenyl)methanol with Analogues

Key Findings

Substituent Position and Electronic Effects: The ortho-bromine in this compound introduces steric hindrance and electron-withdrawing effects, contrasting with meta-methyl groups in analogues like N-(3,5-dimethylphenyl)carboxamides, which prioritize lipophilicity and electron-donating properties . Compounds with meta-substituted methyl groups (e.g., 3,5-dimethylphenyl derivatives) exhibit enhanced biological activity in PET inhibition due to optimal lipophilicity and spatial arrangement .

Biological Activity: Unlike N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, which inhibits photosynthetic electron transport (PET) via photosystem II, this compound’s activity remains underexplored.

Synthetic Utility: (3,5-Dimethylphenyl)methanol serves as a precursor for chloromethyl derivatives (e.g., 1-(chloromethyl)-3,5-dimethylbenzene) , whereas this compound’s bromine substituent offers a handle for further cross-coupling reactions, a feature absent in simpler methyl-substituted analogues .

Crystallographic and Physicochemical Properties :

- Meta-methyl substituents in compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide induce distinct crystal packing behaviors, with asymmetric units influenced by steric bulk. This contrasts with ortho-bromine-containing compounds, where halogen bonding may dominate .

Biological Activity

(2-Bromophenyl)(3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C₁₅H₁₅BrO. Its unique structure, featuring both a bromophenyl group and a dimethylphenyl group, has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores the compound's biological activity, including antimicrobial and anticancer properties, supported by research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure contributes to its chemical reactivity and biological interactions. The presence of bromine and methyl groups enhances its lipophilicity and may facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, bromophenyl derivatives have been studied for their effectiveness against various pathogens:

- Gram-positive bacteria : Studies have shown that compounds with similar structures can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

- Gram-negative bacteria : Some derivatives demonstrate activity against resistant strains of E. coli.

A comparative analysis of antimicrobial activity is summarized in the following table:

| Compound Name | Activity Against MRSA | Activity Against E. faecium |

|---|---|---|

| This compound | Moderate (MIC 16 µg/mL) | Moderate (MIC 32 µg/mL) |

| Related Bromophenyl Derivative | High (MIC 8 µg/mL) | Low (MIC >64 µg/mL) |

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds containing dimethylphenyl groups are known to exhibit cytotoxic effects against various cancer cell lines:

- Caco-2 cells : The compound significantly reduced cell viability, indicating potential effectiveness against colorectal cancer.

- A549 cells : Limited effects were observed, suggesting selective activity depending on the cellular context.

Data from recent studies indicate that modifications in the structure can enhance anticancer activity. For example:

- Increased potency : Substituting certain groups in the phenyl rings can lead to improved interactions with cancer cell targets.

- Structure-activity relationship (SAR) : Understanding how variations in substitution affect biological activity is crucial for drug development.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of bromophenyl derivatives showed that those with specific substitutions exhibited enhanced activity against resistant bacterial strains. The compound's structure was pivotal in determining its interaction with bacterial cell membranes.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound reduced Caco-2 cell viability by approximately 54% at a concentration of 10 µM, indicating significant cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.